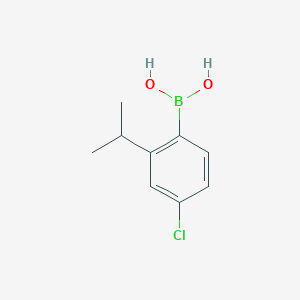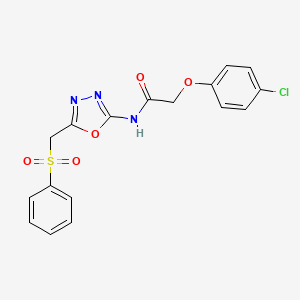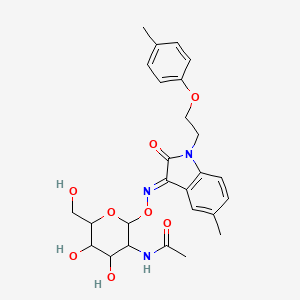![molecular formula C8H7NO2S2 B2617871 Benzo[b]thiophene-7-sulfonic acid amide CAS No. 1528838-62-1](/img/structure/B2617871.png)
Benzo[b]thiophene-7-sulfonic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-7-sulfonic acid amide is a chemical compound with the molecular formula C8H7NO2S2 . It is a derivative of benzothiophene, an aromatic organic compound that has a molecular formula of C8H6S .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves the reaction of 2-bromo alkynylbenzenes with either sodium sulfide or potassium sulfide . An example of a synthesis method involves an aryne reaction with alkynyl sulfides, which results in a wide range of 3-substituted benzothiophenes .Molecular Structure Analysis
The molecular structure of this compound is based on the benzothiophene skeleton, which is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Benzothiophene derivatives can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions can also lead to the formation of benzothiophene motifs .Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-7-sulfonic acid amide has been used in a variety of scientific research applications, including organic synthesis, materials science, and life sciences. In organic synthesis, this compound has been used as a starting material for the synthesis of a variety of organic compounds. In materials science, this compound has been used as a component of organic semiconductors, as a dopant in organic light-emitting diodes (OLEDs), and as a component of organic photovoltaic cells. In life sciences, this compound has been used as an inhibitor of cytochrome P450 enzymes, as an inhibitor of protein kinases, and as a modulator of G-protein-coupled receptors.
Wirkmechanismus
The mechanism of action of Benzo[b]thiophene-7-sulfonic acid amide is not yet fully understood. However, it is believed that this compound may act as an inhibitor of cytochrome P450 enzymes, as an inhibitor of protein kinases, and as a modulator of G-protein-coupled receptors. Cytochrome P450 enzymes are responsible for the metabolism of many drugs and xenobiotics, and this compound has been shown to inhibit the activity of these enzymes. Protein kinases are involved in the regulation of cell proliferation and differentiation, and this compound has been shown to inhibit the activity of these enzymes. G-protein-coupled receptors are involved in the regulation of many physiological processes, and this compound has been shown to modulate the activity of these receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, protein kinases, and G-protein-coupled receptors. In vivo studies have shown that this compound can modulate the activity of a variety of physiological processes, including cell proliferation and differentiation, cell signaling, and inflammation. This compound has also been shown to have anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Benzo[b]thiophene-7-sulfonic acid amide in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is relatively stable in solution. Furthermore, this compound can be used as an inhibitor of cytochrome P450 enzymes, as an inhibitor of protein kinases, and as a modulator of G-protein-coupled receptors. However, there are also some limitations to the use of this compound in laboratory experiments. This compound can be toxic to cells at high concentrations and can cause cytotoxicity. Furthermore, the mechanism of action of this compound is not yet fully understood.
Zukünftige Richtungen
The future of Benzo[b]thiophene-7-sulfonic acid amide research is promising. Further research is needed to better understand the mechanism of action of this compound and to develop more efficient methods for its synthesis. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent. Finally, further research is needed to explore the potential applications of this compound in materials science, such as its use as a component of organic semiconductors and organic photovoltaic cells.
Synthesemethoden
Benzo[b]thiophene-7-sulfonic acid amide can be synthesized through two different methods: direct reaction of benzo[b]thiophene with sulfonyl chloride and reaction of benzo[b]thiophene with N-chloro-sulfonamide. In the direct reaction method, benzo[b]thiophene is reacted with sulfonyl chloride in the presence of a base such as pyridine to form this compound. The reaction is typically carried out at a temperature of 0-10°C. In the second method, benzo[b]thiophene is reacted with N-chloro-sulfonamide in the presence of a base such as pyridine to form this compound. This reaction is typically carried out at a temperature of 0-50°C.
Eigenschaften
IUPAC Name |
1-benzothiophene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGOKABOZAENQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2617789.png)





![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)




![methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2617810.png)
